
Octa-4,6-dien-2-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octa-4,6-dien-2-ynoic acid is a chemical compound characterized by its unique structure, which includes both double and triple bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octa-4,6-dien-2-ynoic acid typically involves the use of terminal acetylenes and acrolein. One common method includes the lithiation of terminal acetylenes followed by a 1,2-addition to acrolein. This is then followed by an orthoester Claisen–Johnson rearrangement and α-(4-methoxyphenyl)selenation/oxidative elimination to introduce the α,β-unsaturation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale versions of the synthetic routes mentioned above. Industrial production would focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Octa-4,6-dien-2-ynoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Halogens (e.g., Br₂) in the presence of light or heat.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Halogenated compounds.
Aplicaciones Científicas De Investigación
Octa-4,6-dien-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex conjugated systems.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials, including organic semiconductors.
Mecanismo De Acción
The mechanism of action of Octa-4,6-dien-2-ynoic acid involves its ability to participate in conjugated systems, which can stabilize reactive intermediates and facilitate various chemical reactions. The molecular targets and pathways involved depend on the specific application but generally include interactions with enzymes and other proteins that can catalyze or inhibit biochemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Hepta-2,4-diynoic acid
- Hepta-2,5-diynoic acid
- Hepta-4,5-dien-2-ynoic acid
- Hepta-2,3-dien-5-ynoic acid
Uniqueness
Octa-4,6-dien-2-ynoic acid is unique due to its specific arrangement of double and triple bonds, which provides distinct reactivity and stability compared to other dienynoic acids. This unique structure makes it particularly valuable in the synthesis of complex organic molecules and materials.
Propiedades
Número CAS |
80220-98-0 |
|---|---|
Fórmula molecular |
C8H8O2 |
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
octa-4,6-dien-2-ynoic acid |
InChI |
InChI=1S/C8H8O2/c1-2-3-4-5-6-7-8(9)10/h2-5H,1H3,(H,9,10) |
Clave InChI |
PJRMJAZVZNKHPJ-UHFFFAOYSA-N |
SMILES canónico |
CC=CC=CC#CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(4-Phenyl-1H-pyrazol-1-yl)ethoxy]phenol](/img/structure/B14436412.png)
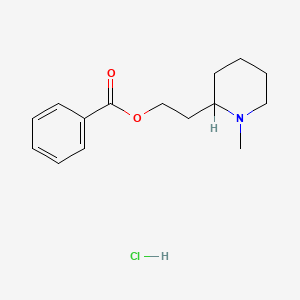
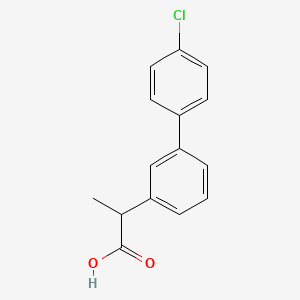
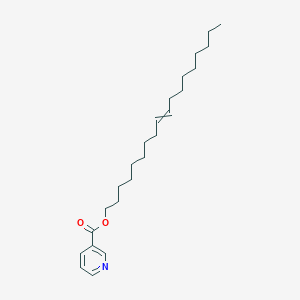

![1-[2-(4-Bromobenzene-1-sulfonyl)ethenyl]-2-chlorobenzene](/img/structure/B14436437.png)
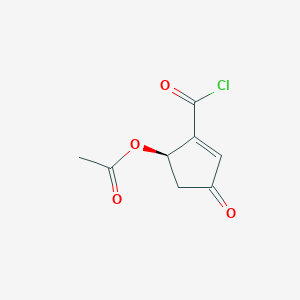
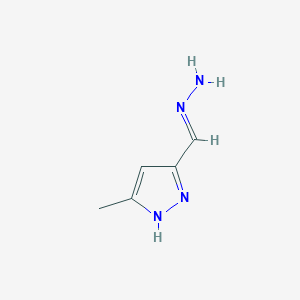
![7-[(8-Hydroxy-5-nitro-quinolin-7-yl)methyl]-5-nitro-quinolin-8-ol](/img/structure/B14436454.png)
![6-[benzenesulfonyl(methyl)amino]hexanoic acid;N',N'-dimethylpropane-1,3-diamine](/img/structure/B14436458.png)


![2-Methoxy-3-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B14436470.png)
![9,24-dibromononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(31),2,4,6(11),7,9,13,15,17,19,22(27),23,25,28(32),29,33-hexadecaene-12,21-dione](/img/structure/B14436488.png)
